4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one
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Overview
Description
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutanecarbonyl group attached to a piperidine ring, further connected to a pyran-2-one moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group is introduced via an acylation reaction, using cyclobutanecarbonyl chloride and a base such as triethylamine.
Formation of the Pyran-2-one Moiety: The pyran-2-one ring is formed through a condensation reaction involving a suitable diketone and an aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the piperidine derivative with the pyran-2-one moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, thiols, basic conditions.
Coupling: Boronic acids, palladium catalysts, mild temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted piperidine derivatives, and biaryl compounds.
Scientific Research Applications
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in understanding its interaction with biological targets.
Mechanism of Action
The mechanism of action of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(1-tert-butoxycarbonyl)piperidin-4-yl]benzoic acid: This compound is similar in structure but contains a benzoic acid moiety instead of a pyran-2-one ring.
[(1-tert-Butoxycarbonyl)piperidin-4-yl]methylproline: Another similar compound, used as a rigid linker in PROTAC development.
Uniqueness
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one stands out due to its unique combination of a cyclobutanecarbonyl group, piperidine ring, and pyran-2-one moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-[1-(cyclobutanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-9-14(10-15(18)20-11)21-13-5-7-17(8-6-13)16(19)12-3-2-4-12/h9-10,12-13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSASTEVXJILLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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